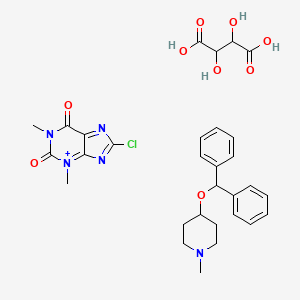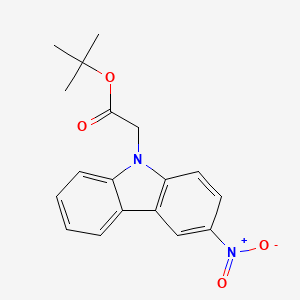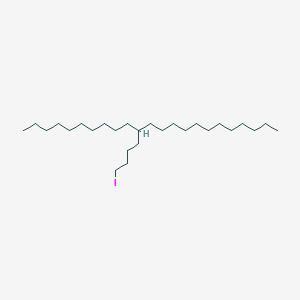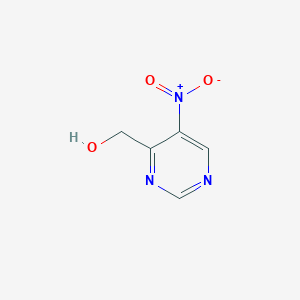
4-Pyrimidinemethanol, 5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidinemethanol, 5-nitro- is a chemical compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a hydroxymethyl group at the 4-position and a nitro group at the 5-position of the pyrimidine ring. Pyrimidines are significant in various biological processes and have applications in medicinal chemistry due to their structural similarity to nucleic acid bases.
Vorbereitungsmethoden
The synthesis of 4-Pyrimidinemethanol, 5-nitro- can be achieved through several synthetic routes. One common method involves the reduction of 5-nitro-4-pyrimidinecarboxaldehyde using sodium borohydride in the presence of a suitable solvent such as methanol or ethanol. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial production methods for this compound may involve more scalable processes, such as catalytic hydrogenation of 5-nitro-4-pyrimidinecarboxaldehyde using palladium on carbon as a catalyst. This method allows for efficient production of the desired compound with high yield and purity .
Analyse Chemischer Reaktionen
4-Pyrimidinemethanol, 5-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite. This reaction forms 4-pyrimidinemethanol, 5-amino-.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-pyrimidinemethanol, 5-amino-, while oxidation of the hydroxymethyl group produces 4-pyrimidinecarboxylic acid .
Wissenschaftliche Forschungsanwendungen
4-Pyrimidinemethanol, 5-nitro- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various pyrimidine derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to nucleic acid analogs and their interactions with enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Pyrimidinemethanol, 5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exerting its antiviral or anticancer effects . Additionally, the hydroxymethyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
4-Pyrimidinemethanol, 5-nitro- can be compared with other similar compounds, such as:
4-Pyrimidinemethanol: Lacks the nitro group and has different reactivity and biological activity.
5-Nitro-2-pyrimidinol: Contains a hydroxyl group at the 2-position instead of the 4-position, leading to different chemical properties and applications.
4,6-Diamino-5-nitropyrimidine: Contains amino groups at the 4- and 6-positions, which significantly alter its chemical behavior and biological activity.
The uniqueness of 4-Pyrimidinemethanol, 5-nitro- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to other pyrimidine derivatives .
Eigenschaften
Molekularformel |
C5H5N3O3 |
|---|---|
Molekulargewicht |
155.11 g/mol |
IUPAC-Name |
(5-nitropyrimidin-4-yl)methanol |
InChI |
InChI=1S/C5H5N3O3/c9-2-4-5(8(10)11)1-6-3-7-4/h1,3,9H,2H2 |
InChI-Schlüssel |
WNOFFJMFDMRFKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC=N1)CO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


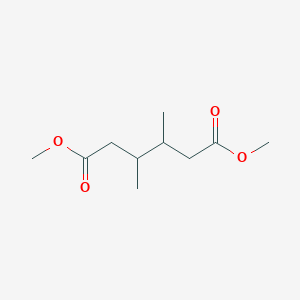
![(3aR,6S,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14795803.png)
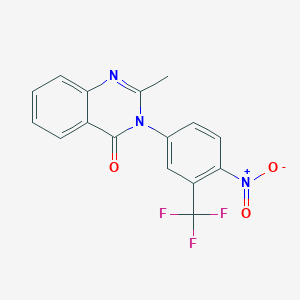
![1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride](/img/structure/B14795811.png)
![3,3-Dimethyl-7-oxo-6-[2-phenoxy(phenyl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14795817.png)
![[1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol](/img/structure/B14795835.png)
![(10R,13S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15-dodecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B14795850.png)
![(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid](/img/structure/B14795852.png)
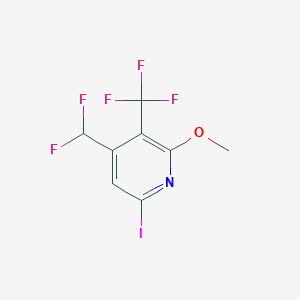
![2-amino-N-[(2-bromophenyl)methyl]-3-methylbutanamide](/img/structure/B14795861.png)
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795864.png)
